molecular formula C13H15N5O B3871275 2-pyrrolidin-1-yl-4-(4H-1,2,4-triazol-4-yl)benzamide

2-pyrrolidin-1-yl-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B3871275
M. Wt: 257.29 g/mol
InChI Key: PBNRLQFPWIBMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-pyrrolidin-1-yl-4-(4H-1,2,4-triazol-4-yl)benzamide” is a complex organic molecule that contains a pyrrolidine ring and a 1,2,4-triazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,2,4-triazole ring is a heterocyclic compound containing three nitrogen atoms, which is one of the most important active pharmaceutical scaffolds .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring and a 1,2,4-triazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The 1,2,4-triazole ring can form hydrogen bonds with different targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Safety and Hazards

The safety and hazards associated with “2-pyrrolidin-1-yl-4-(4H-1,2,4-triazol-4-yl)benzamide” would depend on its precise molecular structure and its biological activity. Some compounds with similar structures have shown promising cytotoxic activity against certain cancer cell lines, but with very weak cytotoxic effects toward normal cells .

Future Directions

The future directions in the research of “2-pyrrolidin-1-yl-4-(4H-1,2,4-triazol-4-yl)benzamide” and similar compounds could involve further optimization of their structures to enhance their biological activity and selectivity. For instance, the pyrrolidine ring could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-pyrrolidin-1-yl-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c14-13(19)11-4-3-10(18-8-15-16-9-18)7-12(11)17-5-1-2-6-17/h3-4,7-9H,1-2,5-6H2,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNRLQFPWIBMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)N3C=NN=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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